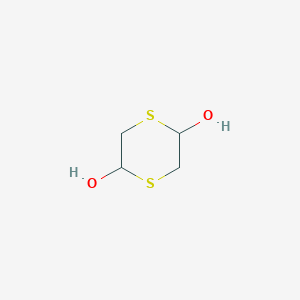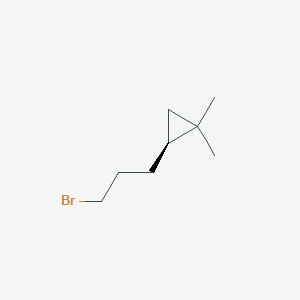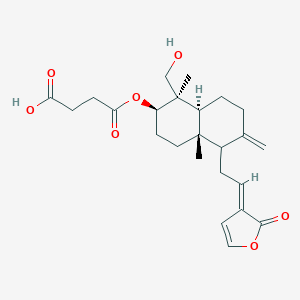
Dehydroandrographolide 6-succinic acid monoester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroandrographolide 6-succinic acid monoester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of andrographolide, a natural product isolated from the plant Andrographis paniculata. Dehydroandrographolide 6-succinic acid monoester has been synthesized and studied extensively for its biological activities and potential use in various fields.
作用机制
The mechanism of action of dehydroandrographolide 6-succinic acid monoester is complex and involves multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB pathway. The compound also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-viral activity by inhibiting the replication of RNA viruses.
Biochemical and Physiological Effects:
Dehydroandrographolide 6-succinic acid monoester has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. The compound has also been shown to reduce the levels of lipid peroxidation and improve mitochondrial function. Additionally, it has been shown to have a protective effect on liver and kidney function.
实验室实验的优点和局限性
Dehydroandrographolide 6-succinic acid monoester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by formulating the compound into a suitable delivery system or by modifying its chemical structure.
未来方向
There are several future directions for research on dehydroandrographolide 6-succinic acid monoester. One potential area of research is the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, dehydroandrographolide 6-succinic acid monoester is a promising compound that has potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has several biochemical and physiological effects. Although it has some limitations, further research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of dehydroandrographolide 6-succinic acid monoester involves the reaction of andrographolide with succinic anhydride in the presence of a catalyst. The resulting product is purified and characterized using various spectroscopic techniques. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
Dehydroandrographolide 6-succinic acid monoester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, viral infections, and autoimmune disorders.
属性
CAS 编号 |
138898-71-2 |
|---|---|
产品名称 |
Dehydroandrographolide 6-succinic acid monoester |
分子式 |
C24H32O7 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
4-[[(1R,2R,4aS,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b16-5+/t17?,18-,19+,23-,24-/m0/s1 |
InChI 键 |
YRUXHWUFBCSGJP-LKXUMQGWSA-N |
手性 SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
规范 SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
同义词 |
6-DASM dehydroandrographolide 6-succinic acid monoeste |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)
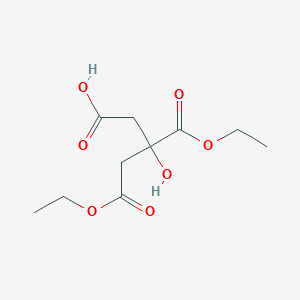

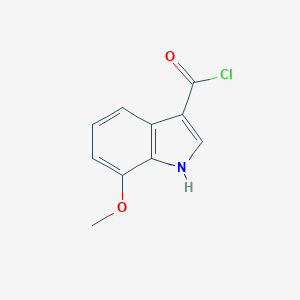
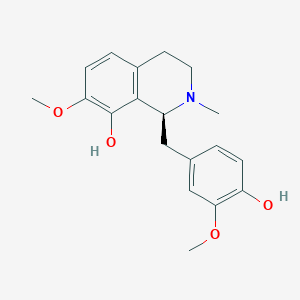
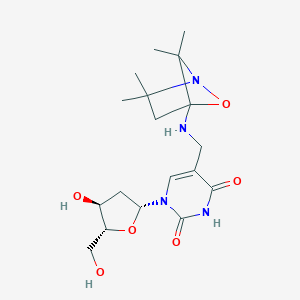

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)




